Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate
Description
Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate (CAS 1185038-20-3) is a benzoate ester derivative with a pyrrolidin-3-ylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₀ClNO₃ when in hydrochloride salt form . Pyrrolidine derivatives are widely explored for their biological activities, including roles in central nervous system (CNS) therapeutics and enzyme inhibition .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11/h3-6,11,15H,2,7-10H2,1H3 |
InChI Key |
QNUWRKPXOKSTET-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamidobenzamide (SABA) Derivatives
Example Compound: SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)
- Key Structural Differences : SABA1 replaces the pyrrolidine group with a sulfonamidobenzamide (SABA) core and a chloro substituent.
- Activity : SABA1 exhibits antimicrobial activity against efflux-compromised E. coli (MIC: 0.45–0.9 mM) . The sulfonamide group likely enhances membrane permeability, a feature absent in the pyrrolidine-containing target compound.
- Implications : The sulfonamide moiety in SABA1 may improve bacterial targeting compared to the pyrrolidine group, which is more commonly associated with CNS penetration .
Aquaporin-3 (AQP3) Inhibitors
Example Compound: DFP00173 (Ethyl 4-(carbamoylamino)benzoate derivative)
- Key Structural Differences : DFP00173 contains a urea linker and a 2,6-dichlorophenyl group, contrasting with the pyrrolidine-methoxy linker in the target compound.
- Activity : DFP00173 is a potent AQP3 inhibitor (IC₅₀ < 1 µM), with the urea linker critical for binding to the aquaporin channel .
Aldose Reductase (ALR2) Inhibitors
Example Compound : Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate (4d)
- Key Structural Differences: Compound 4d incorporates a thiazolidinone ring and a methoxy-oxoethylidene group, diverging from the pyrrolidine moiety.
- Activity : 4d inhibits ALR2 with an IC₅₀ of 0.28 µM, outperforming the reference drug sorbinil .
- Implications: The thiazolidinone ring in 4d enhances enzyme binding, whereas the pyrrolidine group in the target compound may prioritize different metabolic pathways or solubility profiles .
Resin Cement Co-initiators
Example Compound: Ethyl 4-(dimethylamino)benzoate
- Key Structural Differences: Replaces the pyrrolidine-methoxy group with a dimethylamino substituent.
- Activity: Exhibits higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, achieving superior physical properties (e.g., degree of conversion) .
- Implications: The dimethylamino group enhances electron donation, accelerating polymerization. The pyrrolidine-methoxy group may offer reduced reactivity but improved stability in biomedical materials .
Pyrazole-Containing Analogs
Example Compounds: Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38) and Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39)
- Key Structural Differences : These compounds feature tetrafluoropropane and pyrazole substituents instead of pyrrolidine.
- Implications : Fluorinated groups enhance metabolic stability and lipophilicity, whereas pyrrolidine may improve solubility or bioavailability .
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